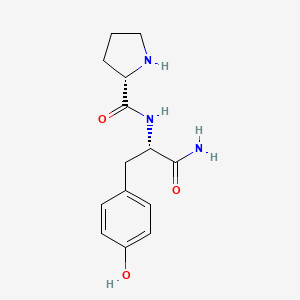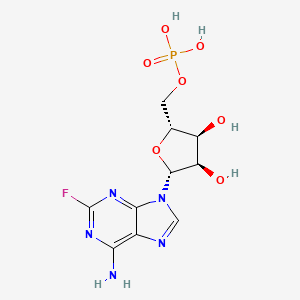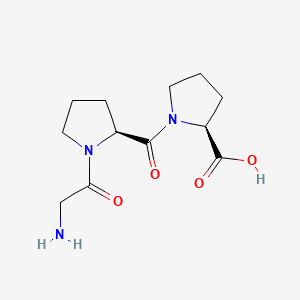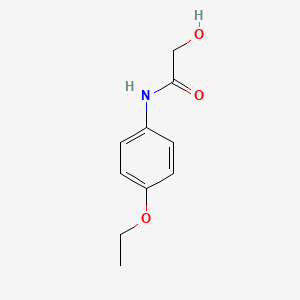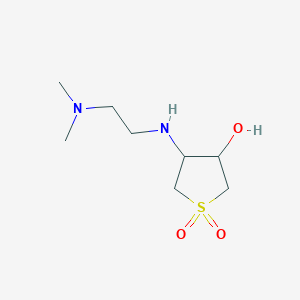
4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol (DMAT) is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in the synthesis of organic molecules, the development of new drugs, and the study of biological systems.
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Topoisomerase II Inhibitory Activity :
- A study by Gomez-Monterrey et al. (2011) explored derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, including compounds structurally similar to the chemical . These derivatives exhibited potent cytotoxicity in cell lines resistant to doxorubicin treatment and inhibited topoisomerase II, which is crucial for DNA replication and cell division. This highlights their potential in cancer therapy (Gomez-Monterrey et al., 2011).
Antiproliferative Activity :
- Ghorab et al. (2013) synthesized a series of thiophene derivatives, including compounds similar to the query chemical, which showed significant antiproliferative activity, particularly against breast and colon cancer cell lines. This suggests their potential as chemotherapeutic agents (Ghorab et al., 2013).
Antibacterial and Antifungal Activities :
- Vasu et al. (2003) reported on two thiophene-3-carboxamide derivatives, including structural analogs of the queried compound, demonstrating antibacterial and antifungal activities. These findings suggest their application in developing new antimicrobial agents (Vasu et al., 2003).
Bioactivity of Enaminone Complexes :
- Jeragh and Elassar (2015) synthesized enaminones structurally related to the query compound and evaluated their bioactivity against various bacteria and fungi. This research contributes to the understanding of the antimicrobial properties of these compounds (Jeragh & Elassar, 2015).
Electropolymerization and Non-Aggregation in Silicon Naphthalocyanines :
- Bıyıklıoğlu and Alp (2017) synthesized silicon naphthalocyanines with electropolymerizable units structurally similar to the compound . These compounds exhibited non-aggregation behavior and were studied for their electrochemical properties (Bıyıklıoğlu & Alp, 2017).
Fluorescence Sensing of Heavy Metal Ions and Amino Acids :
- Guo et al. (2015) developed a polythiophene derivative, similar to the query compound, for fluorescent sensing of heavy metals and amino acids. This work underscores the potential use of such compounds in environmental and biological sensing applications (Guo et al., 2015).
Synthesis and Characterization of Dinuclear Pd(II) Complexes :
- Siedle and Kersting (2006) studied dinuclear palladium thiophenolate complexes involving derivatives similar to the query chemical. These complexes were characterized for potential applications in coordination chemistry (Siedle & Kersting, 2006).
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-10(2)4-3-9-7-5-14(12,13)6-8(7)11/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDWXLQBRUHJRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CS(=O)(=O)CC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146845 |
Source


|
| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347364-76-5 |
Source


|
| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347364-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

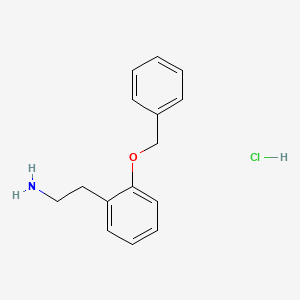
![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)
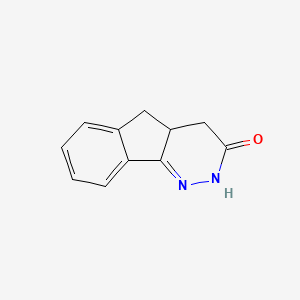

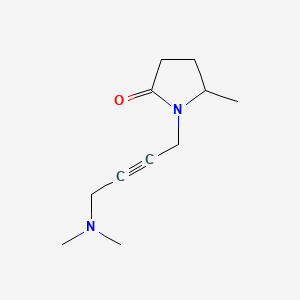


![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)
